molecular formula C13H17NO2 B3070771 Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate CAS No. 100609-39-0

Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate

Cat. No.: B3070771
CAS No.: 100609-39-0
M. Wt: 219.28 g/mol
InChI Key: NVTLFQBLMSATNO-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (CAS 27594-60-1) is a synthetic compound with the molecular formula C₁₃H₁₇NO₂·HCl and a molecular weight of 255.7 g/mol. It is supplied as a crystalline solid with a purity of ≥98% and is stable for ≥5 years when stored at -20°C . The compound features a phenyl group and a pyrrolidine ring connected via an acetate ester moiety. Its primary applications include forensic analysis and research, particularly as a reference standard for stimulant-like compounds due to its structural resemblance to psychoactive substances .

Properties

IUPAC Name

methyl 2-phenyl-2-pyrrolidin-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTLFQBLMSATNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342464
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100609-39-0
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100609390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA83S96874
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate typically involves the esterification of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate involves its interaction with molecular targets such as neurotransmitter transporters. It acts as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other stimulant compounds, leading to increased alertness and energy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, differing in substituents, heterocyclic rings, or ester groups. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Profile Primary Applications
This compound 27594-60-1 C₁₃H₁₇NO₂·HCl 255.7 Phenyl, pyrrolidine, methyl ester Soluble in polar organic solvents Forensic/research reference standard
Methyl 2-phenyl-2-(2-piperidyl)acetate Not provided C₁₄H₁₉NO₂ 233.3 (free base) Phenyl, piperidine (6-membered ring) Low aqueous solubility; organic solvents Neurological disorder research
Ethyl 2-(pyrrolidin-1-yl)acetate 22041-19-6 C₈H₁₅NO₂ 157.2 Pyrrolidine, ethyl ester Likely higher lipophilicity vs. methyl ester (inferred) Synthetic intermediate
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate 172647-94-8 C₁₀H₁₀N₂O₂ 190.2 Fused pyrrolopyridine ring, methyl ester Limited data (inferred: moderate solubility) Pharmaceutical intermediate

Structural and Functional Differences

a) Methyl 2-Phenyl-2-(2-Piperidyl)Acetate
  • Key Difference : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
  • Reduced aqueous solubility due to enhanced hydrophobicity from the larger ring system .
b) Ethyl 2-(Pyrrolidin-1-YL)Acetate
  • Key Difference : Substitutes the methyl ester with an ethyl ester and lacks the phenyl group.
  • Impact :
    • Increased lipophilicity may enhance membrane permeability but reduce crystallinity .
    • The absence of the phenyl group diminishes steric bulk, likely reducing stimulant-like activity compared to the target compound.

Biological Activity

Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate (commonly referred to as M2P2P) is a synthetic organic compound with notable biological activities, particularly in the context of its interactions with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of this compound

  • Molecular Formula : C₁₃H₁₇NO₂
  • Molecular Weight : 219.2796 g/mol
  • Structure : Contains a pyrrolidine ring and an ester functional group.

This compound primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism involves:

  • Targeting Transporters : It inhibits the reuptake of norepinephrine and dopamine by binding to their respective transporters in the neuronal synapses, leading to increased levels of these neurotransmitters in the synaptic cleft.

Biochemical Pathways

The compound's action influences several biochemical pathways:

  • Neurotransmitter Dynamics : Enhanced levels of norepinephrine and dopamine can affect mood, attention, and cognition by altering intracellular signaling cascades.
  • Potential Side Effects : Similar to other stimulants, M2P2P may lead to compulsive redosing, addiction, anxiety, and psychosis due to its stimulant properties .

Pharmacokinetics

This compound is expected to:

  • Absorption : Be absorbed in the gastrointestinal tract after oral administration.
  • Distribution : Distribute throughout the body and cross the blood-brain barrier.
  • Metabolism : Be metabolized in the liver.
  • Excretion : Be excreted via urine.

Stimulant Properties

Research indicates that M2P2P exhibits stimulant-like effects:

  • Animal Studies : At low doses, it enhances locomotor activity and induces behaviors associated with stimulant use.

Antimicrobial Activity

While primarily studied for its stimulant properties, some derivatives of pyrrolidine compounds have demonstrated antimicrobial activity:

  • In Vitro Studies : Certain pyrrolidine derivatives showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Study on Neurotransmitter Interaction

A study conducted on M2P2P's interaction with neurotransmitter systems revealed:

  • Increased Dopamine Levels : The compound significantly raised dopamine levels in neuronal cultures, suggesting its potential role in treating disorders related to dopamine dysregulation .

Anticancer Potential

Although not primarily an anticancer agent, some studies have explored its structural analogs for potential anticancer properties:

  • Cell Line Studies : Compounds structurally similar to M2P2P exhibited IC₅₀ values ranging from 0.73 to 20.2 µM against various cancer cell lines, indicating possible therapeutic applications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Norepinephrine-Dopamine Reuptake InhibitionIncreases neurotransmitter levels affecting mood and cognition
Stimulant EffectsEnhances locomotor activity in animal models
Antimicrobial ActivityEffective against certain bacterial strains
Anticancer PotentialStructural analogs show activity against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate
Reactant of Route 2
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Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate

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